molecular formula C13H20N2O4 B15262976 tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B15262976
M. Wt: 268.31 g/mol
InChI Key: UBBANZCJIIKKKA-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is an organic compound that belongs to the class of amino acids and derivatives It features a tert-butyl ester group, an amino group, a hydroxy group, and a methoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is unique due to the presence of both an amino group and a hydroxy group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(17)10(14)11(16)8-6-5-7-9(15-8)18-4/h5-7,10-11,16H,14H2,1-4H3

InChI Key

UBBANZCJIIKKKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=NC(=CC=C1)OC)O)N

Origin of Product

United States

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